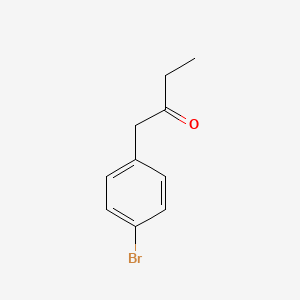

![molecular formula C21H25N3O4S B2587905 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one CAS No. 1251547-35-9](/img/structure/B2587905.png)

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

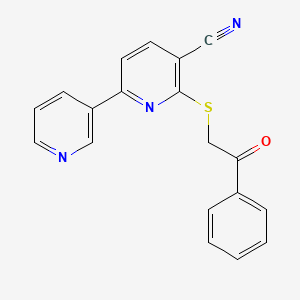

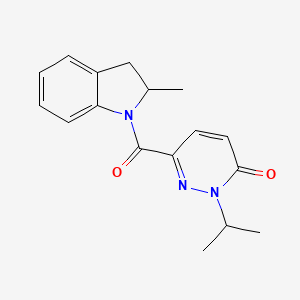

The compound “1-(2-(indolin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . Indoles are widely distributed in nature and have diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable . The compound also contains a sulfonyl group, which is a strong electron-withdrawing group and could have significant effects on the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl group could make it more polar and therefore more soluble in polar solvents . The aromatic indole ring could contribute to its stability and potentially its color .

Scientific Research Applications

Regioselective Synthesis and Solvent Effects

The synthesis of indolyl-substituted dihydropyridines demonstrates the significant effect of solvent choice on product selectivity. Methanol favors the formation of 1,2-dihydropyridines, while dimethyl sulfoxide (DMSO) leads to 1,4-isomers, showcasing a method for selective synthesis in organic chemistry (Lavilla, Gotsens, & Bosch, 1991).

Multicomponent Reaction for Aminoacylation

A method for aminoacylating indoles and pyrroles involves a one-pot cascade reaction, resulting in oxo-tryptamines and oxo-pyrroloethanamines. This represents an efficient way to introduce aminoacyl groups into heterocycles under mild conditions (Alford & Davies, 2014).

Gold(I)-Catalyzed Cyclization

Gold(I) catalysis is employed to transform N-sulfonylazetidin-2-yl ynones into polysubstituted pyrrolin-4-ones. This method highlights the utility of gold catalysis in organic synthesis, especially for generating heterocycles with potential pharmacological activities (Miaskiewicz et al., 2016).

Sulfenylation of Heterocycles

The sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine and methylsulfenyl chloride demonstrates a method for introducing sulfur functionalities into heterocycles. This technique can be useful in the synthesis of sulfur-containing pharmaceuticals (Gilow et al., 1991).

Antibacterial Evaluation of Sulfonamide Derivatives

Sulfonamide derivatives, including those with piperidine functionalities, have been synthesized and evaluated for their antibacterial properties. This research underlines the potential of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Antioxidant Activity of Indolyl Derivatives

The design and synthesis of indolyl derivatives paired with various heterocycles have been explored for their antioxidant activities. These compounds, particularly effective against ROS, demonstrate the intersection of organic synthesis and biomedical research in identifying potential therapeutic agents (Aziz et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-16-8-12-23(13-9-16)29(27,28)19-7-4-11-22(21(19)26)15-20(25)24-14-10-17-5-2-3-6-18(17)24/h2-7,11,16H,8-10,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBRTZJTASTJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

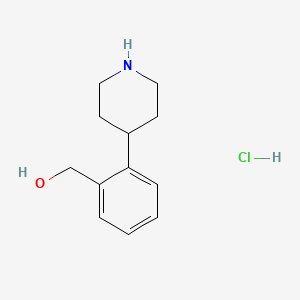

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

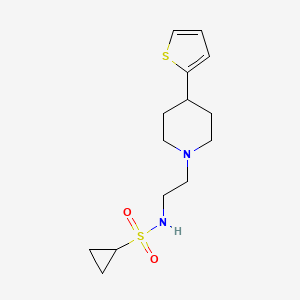

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)

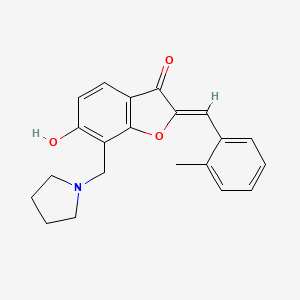

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2587838.png)

![rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid](/img/structure/B2587841.png)

![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)